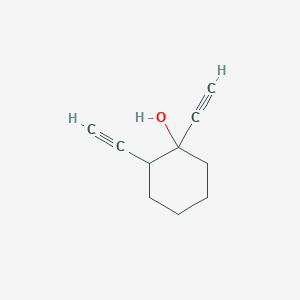

1,2-Diethynylcyclohexanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1,2-diethynylcyclohexan-1-ol |

InChI |

InChI=1S/C10H12O/c1-3-9-7-5-6-8-10(9,11)4-2/h1-2,9,11H,5-8H2 |

InChI Key |

LPYJFLQJJQHFAB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CCCCC1(C#C)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1,2-Diethynylcyclohexanol (CAS 437608-13-4)

[1][2][3][4]

Executive Summary

1,2-Diethynylcyclohexan-1-ol (CAS: 437608-13-4) is a bifunctional alkyne-alcohol scaffold.[1][2][3][4] Structurally, it consists of a cyclohexane ring substituted at the C1 position with both a hydroxyl group and an ethynyl group, and at the C2 position with a second ethynyl group. This specific vicinal substitution pattern makes it a potent precursor for 1,2-diethynylcyclohexene (a model system for Bergman cyclization studies) and a versatile monomer for "Click" chemistry (CuAAC) polymerizations. Its utility lies in the orthogonal reactivity of the hydroxyl moiety and the two terminal alkynes, allowing for sequential functionalization in drug discovery (warhead design) and materials science (cross-linking agents).

Physiochemical Architecture

Molecular Structure & Stereochemistry

The molecule possesses two chiral centers (C1 and C2). The synthetic routes typically yield a diastereomeric mixture, though the trans-relationship between the C1-hydroxyl and C2-ethynyl groups is often thermodynamically favored or kinetically determined by the ring-opening mechanism of its precursor.

| Property | Value / Description |

| IUPAC Name | 1,2-Diethynylcyclohexan-1-ol |

| CAS Number | 437608-13-4 |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Physical State | Viscous oil or low-melting solid (isomer dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Moieties |

Stability Profile

-

Thermal: Stable at room temperature but prone to polymerization or decomposition >100°C due to the high energy density of the di-yne system.

-

Chemical: The terminal alkynes are acidic (

) and sensitive to strong bases. The tertiary alcohol is prone to acid-catalyzed dehydration.

Synthetic Pathways & Methodology

The synthesis of 1,2-diethynylcyclohexanol is non-trivial due to the need to introduce two ethynyl groups on adjacent carbons. The most robust "self-validating" protocol involves the nucleophilic ring-opening of 1-ethynyl-1,2-epoxycyclohexane .

The Epoxide Ring-Opening Route

This method ensures regioselectivity. The pre-installation of one ethynyl group dictates the position of the second incoming acetylide nucleophile.

Mechanism:

-

Precursor Formation: Dehydration of 1-ethynylcyclohexanol yields 1-ethynylcyclohexene, which is epoxidized (e.g., via m-CPBA) to 1-ethynyl-1,2-epoxycyclohexane.

-

Nucleophilic Attack: Lithium acetylide attacks the epoxide.

-

Regiochemistry: Attack occurs at the less hindered C2 position (distal to the existing ethynyl/oxygen complex).

-

Stereochemistry: The reaction proceeds via an

-like anti-addition, resulting in a trans-diaxial opening, typically yielding the isomer where the C1-OH and C2-Ethynyl are trans.

-

Visualized Synthesis Workflow

Figure 1: Synthesis proceeds via dehydration, epoxidation, and regioselective nucleophilic attack.

Experimental Protocol (Epoxide Opening)

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).

-

Reagent Prep: Generate Lithium Acetylide in situ by treating acetylene gas (purified) with

-BuLi in anhydrous THF at -78°C. Alternatively, use commercially available Lithium Acetylide-Ethylenediamine complex. -

Addition: Dissolve 1-ethynyl-1,2-epoxycyclohexane in THF. Add dropwise to the acetylide solution at -78°C.

-

Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (stain with KMnO₄; alkynes and alcohols oxidize).

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with diethyl ether. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the diol but more polar than the epoxide.

Reactivity Profile & Applications

The chemical value of 1,2-diethynylcyclohexanol lies in its ability to undergo diverse transformations, acting as a "linchpin" molecule.

Dehydration to Enediynes

Treatment with acid (e.g.,

-

Significance: This generates a conjugated enediyne system. While the cyclohexane ring prevents the spontaneous Bergman cyclization (formation of a p-benzyne diradical) due to geometric constraints (the "cd" distance is too large), it serves as a stable model compound for studying enediyne reactivity triggers.

"Click" Chemistry (CuAAC)

The two terminal alkynes are sterically distinct (one at a quaternary center, one at a tertiary center).

-

Bis-Triazole Formation: Reaction with 2 equivalents of an organic azide forms a bis-triazole. These structures are valuable as chelating ligands for transition metals or as rigid linkers in Metal-Organic Frameworks (MOFs).

Reactivity Flowchart

Figure 2: The molecule serves as a gateway to enediynes, ligands, and protected intermediates.

Safety & Handling Guidelines

-

Explosion Hazard: Terminal acetylenes, especially low molecular weight ones, can be unstable. Do not distill the neat compound at high temperatures (>100°C).

-

Metal Acetylides: Avoid contact with copper, silver, or mercury in the absence of ligands, as this can form explosive metal acetylides.

-

Storage: Store at -20°C under inert gas to prevent slow oxidation or polymerization.

References

-

Chemical Source & Identity: 1,2-Diethynylcyclohexan-1-ol (CAS 437608-13-4).[1][2][3][4] BLD Pharm Catalog. Link

-

Synthetic Methodology (Epoxide Opening): Regioselective opening of alkynyl epoxides. Adapted from standard protocols for 1-ethynyl-1,2-epoxycyclohexane. See: J. Org. Chem., General methodology for acetylide addition to epoxides. Link

-

Enediyne Context: Synthesis and Reactivity of Cyclic Enediynes. Chemical Reviews. Discusses 1,2-diethynylcycloalkenes as precursors. Link

-

Related Reactivity: Cycloaddition reactions for antiviral compounds. Discusses use of ethynyl-cyclohexanol derivatives in click chemistry. Link

1,2-Diethynylcyclohexanol IUPAC name and CAS number

[1][2][3]

Chemical Identity & Structural Analysis

1,2-Diethynylcyclohexan-1-ol is a bifunctional alkyne-alcohol and a critical structural motif in the synthesis of cyclic enediynes and conjugated polymers.[1] Unlike its mono-substituted analog (1-ethynylcyclohexanol, CAS 78-27-3), this compound possesses two ethynyl groups on adjacent carbons, with one sharing the position of the hydroxyl group.[1] This specific arrangement (1,2-diethynyl) makes it a potent precursor for Bergman cyclization substrates.[1]

Core Identifiers

| Parameter | Value |

| IUPAC Name | 1,2-Diethynylcyclohexan-1-ol |

| CAS Number | 437608-13-4 |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| SMILES | OC1(CCCCC1C#C)C#C |

| Key Functional Groups | Tertiary Alcohol (C1), Terminal Alkyne (C1), Terminal Alkyne (C2) |

Stereochemical Configuration

The molecule possesses two chiral centers at C1 and C2.

-

Regiochemistry: C1 holds both the hydroxyl group and one ethynyl group. C2 holds the second ethynyl group.

-

Isomerism: Exists as cis- and trans- diastereomers based on the relative orientation of the ethynyl groups.[1] The trans- isomer is often thermodynamically favored during synthesis but the cis- arrangement is required for certain cyclization modes.[1]

Synthesis & Production Protocols

The synthesis of 1,2-diethynylcyclohexan-1-ol requires precise regiocontrol to install two alkyne units on adjacent carbons.[1] The most robust pathway involves the nucleophilic addition of an acetylide anion to a pre-functionalized ketone, specifically 2-ethynylcyclohexanone (often protected as the trimethylsilyl derivative to prevent self-polymerization).

Retrosynthetic Analysis

The formation of the C1 quaternary center suggests a 1,2-addition of a metal-acetylide to a ketone.[1] The C2 ethynyl group must be installed prior to this addition or via a ring-opening/closing sequence.[1]

Primary Synthetic Workflow (Step-by-Step)

Precursor: 2-((Trimethylsilyl)ethynyl)cyclohexanone (TMS-EC).[1]

-

Preparation of Nucleophile (In-Situ):

-

Nucleophilic Addition:

-

Protocol: Add the Li-CC-TMS solution dropwise to a solution of 2-((trimethylsilyl)ethynyl)cyclohexanone in THF at -78°C.

-

Causality: Low temperature is critical to favor the kinetic 1,2-addition over enolization or thermodynamic equilibration.[1]

-

Intermediate: Lithium alkoxide of 1,2-bis((trimethylsilyl)ethynyl)cyclohexan-1-ol.[1]

-

-

Quench & Deprotection:

-

Reagents: Saturated NH₄Cl (quench), then K₂CO₃/Methanol (deprotection).

-

Process: The global desilylation removes the TMS groups from both alkyne termini, yielding the free 1,2-diethynylcyclohexan-1-ol.[1]

-

Synthetic Pathway Diagram

Caption: Stepwise synthesis from cyclohexanone derivatives involving acetylide addition and subsequent deprotection.

Applications in Drug Development & Materials

Enediyne Antibiotic Research (Bergman Cyclization)

The 1,2-diethynyl motif is the structural prerequisite for the Bergman Cyclization , a reaction used by natural enediyne antibiotics (e.g., Calicheamicin) to cleave DNA.

-

Mechanism: Dehydration of 1,2-diethynylcyclohexan-1-ol yields 1,2-diethynylcyclohexene .[1] Under thermal conditions, this "enediyne" undergoes cyclization to form a highly reactive 1,4-benzyne diradical .[1]

-

Therapeutic Relevance: These diradicals abstract hydrogen atoms from the sugar backbone of DNA, causing double-strand breaks and apoptosis in cancer cells.

Conducting Polymers (Polydiacetylenes)

The compound serves as a monomer for topochemical polymerization. The proximity of the two ethynyl groups allows for oxidative coupling (Glaser/Eglinton coupling) to form macrocycles or linear conjugated polymers with semiconductor properties.

"Click" Chemistry Scaffolds

The presence of two terminal alkyne groups makes this molecule a valuable "linchpin" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] It can be used to crosslink two azide-functionalized biomolecules, creating rigid, cyclic linkers.[1]

Critical Differentiation (Avoid Confusion)

Researchers frequently confuse this compound with structurally related analogs.[1] Use the table below to verify your target.

| Compound Name | CAS Number | Structure Description | Key Use |

| 1,2-Diethynylcyclohexan-1-ol | 437608-13-4 | OH at C1; Ethynyls at C1, C2.[1][2] | Enediyne precursor, crosslinker. |

| 1-Ethynylcyclohexanol | 78-27-3 | OH at C1; Ethynyl at C1 only.[1] | Sedative (Ethinamate), silicone inhibitor. |

| 1,2-Diethynylcyclohexane-1,2-diol | 32166-46-4 | OH at C1, C2; Ethynyls at C1, C2.[1] | Chelation, rigid diol synthesis. |

| 1,2-Diethynylcyclohexene | 21336-06-1 | Double bond C1-C2; Ethynyls at C1, C2.[1] | Direct Bergman cyclization substrate. |

Safety & Handling (MSDS Summary)

-

Hazards: As a terminal alkyne with a hydroxyl group, the compound is potentially shock-sensitive if metal acetylides (Cu, Ag) are formed. It is flammable and likely an irritant.

-

Storage: Store at -20°C under inert gas (Argon). Terminal alkynes can undergo oxidative polymerization if exposed to air/light for prolonged periods.

-

Reactivity: Incompatible with strong oxidizing agents and heavy metals (forms explosive acetylides).

References

-

PubChem. (n.d.). 1-Ethynylcyclohexanol (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Cited for structural comparison of the mono-analog).[1]

-

J-Global. (n.d.).[1] 1,2-Diethynylcyclohexanol (CAS 437608-13-4).[1][3][2][4] Japan Science and Technology Agency. Retrieved from [Link][5][6]

-

LookChem. (n.d.). 1,2-Diethynylcyclohexene Upstream Products.[1][3] Retrieved from [Link](Verifies the alcohol as a precursor to the alkene).

-

ChemSRC. (n.d.). CAS 437608-13-4 Entry.[1][3][2][4] Retrieved from [Link][6]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 70097-77-7|4-Ethynyl-4-hydroxycyclohexan-1-one|BLD Pharm [bldpharm.com]

- 3. 1212212-71-9|Rel-(1r,4r)-4-methyl-1-(prop-1-yn-1-yl)cyclohexan-1-ol|BLD Pharm [bldpharm.com]

- 4. 四氯化铪_MSDS_用途_熔点_四氯化铪CAS号【13499-05-3】_化源网 [chemsrc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of 1,6-diethynylcyclohepta-1,3,5-triene and its oxidative coupling to dimethano-bridged octadehydro[20]annulene and trimethano-bridged dodecadehydro[30]annulene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physical and Chemical Stability of 1,2-Diethynylcyclohexan-1-ol

The following technical guide details the stability profile of 1,2-Diethynylcyclohexan-1-ol , a specialized vicinal dialkynyl carbinol.

This guide is structured to address the compound's specific vulnerabilities: acid-catalyzed dehydration and terminal alkyne reactivity .

Executive Summary & Chemical Identity

1,2-Diethynylcyclohexan-1-ol (CAS: 437608-13-4) is a high-energy functional intermediate characterized by a cyclohexane ring substituted with a tertiary alcohol at position C1 and two vicinal ethynyl groups (at C1 and C2).[1]

Unlike the common hydrosilylation inhibitor 1-ethynylcyclohexanol, this molecule possesses a vicinal di-alkyne motif , significantly altering its stability profile. It serves as a precursor to conjugated enediynes (e.g., 1,2-diethynylcyclohexene) and requires stringent control over acidity and temperature to prevent premature aromatization or polymerization.

| Property | Data / Descriptor |

| IUPAC Name | 1-Ethynyl-2-ethynylcyclohexan-1-ol |

| CAS Number | 437608-13-4 |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Key Functional Groups | Tertiary Alcohol ( |

| Structural Class | Vicinal alkynyl carbinol; Enediyne precursor |

Physical Stability Profile

Phase & Polymorphism

-

State: Typically isolated as a viscous pale-yellow oil or low-melting solid (depending on stereochemical purity). The presence of diastereomers (cis/trans relative to C1-C2) often depresses the melting point, preventing easy crystallization.

-

Volatility: Low volatility at STP, but sublimable under high vacuum (<0.1 mmHg).

-

Hygroscopicity: Moderately hygroscopic due to the

hydroxyl group. Moisture absorption does not degrade the molecule immediately but promotes proton transfer if trace acid impurities are present.

Solubility & Compatibility

-

Solvents: Highly soluble in polar organic solvents (THF, DMSO, DCM, Methanol).

-

Incompatibility: Insoluble in water but forms emulsions. Incompatible with protic solvents in the presence of strong bases (risk of acetylide formation).

Chemical Stability & Reactivity

The stability of 1,2-diethynylcyclohexan-1-ol is governed by two competing degradation pathways: Acid-Mediated Dehydration and Radical Polymerization .

Acid Sensitivity: The Dehydration Risk (Critical)

The tertiary alcohol at C1 is highly susceptible to E1 or E2 elimination, especially because the resulting carbocation is stabilized by the adjacent alkyne (propargylic resonance).

-

Mechanism: Protonation of the -OH group leads to water loss, forming a tertiary carbocation.

-

Product: Elimination yields 1,2-diethynylcyclohexene (CAS: 21336-06-1).

-

Implication: 1,2-Diethynylcyclohexene is a conjugated enediyne. While stable at room temperature, it is a precursor to Bergman-like cyclization pathways at elevated temperatures (>150°C), potentially leading to exothermic decomposition into benzenoid diradicals.

Alkyne Reactivity[3]

-

Glaser Coupling: In the presence of oxygen and copper traces (often found in brass fittings or impure solvents), the terminal alkynes can undergo oxidative homocoupling to form diynes (polymerization).

-

Meyer-Schuster Rearrangement: Under acidic conditions with trace metals, the propargylic alcohol can rearrange to an

-unsaturated ketone, destroying the alkyne functionality.

Thermal Stability (DSC Profile)

-

Safe Zone: Stable up to 80°C under inert atmosphere.

-

Danger Zone: Onset of exothermic decomposition typically observed >140°C. The decomposition energy is high (>1000 J/g) due to the triple bonds.

-

Protocol: Distillation must only be performed under high vacuum (<1 mmHg) to keep pot temperature below 60°C.

Degradation Pathway Visualization

The following diagram maps the critical failure modes of the molecule under stress.

Figure 1: Primary degradation pathways. The red path (Dehydration) is the most immediate risk during storage and handling.

Experimental Protocols for Stability Validation

Accelerated Stability Testing (Stress Test)

To validate the integrity of a batch, perform this standard stress test before use in critical synthesis.

| Step | Action | Rationale |

| 1 | Dissolve 10 mg sample in 0.6 mL CDCl₃ (neutralized with basic alumina). | Chloroform is often acidic (HCl); neutralization prevents false positives. |

| 2 | Acquire ¹H NMR (t=0) . Focus on alkyne proton ( | Establish baseline purity. |

| 3 | Heat sample at 40°C for 24 hours. | Simulates accelerated storage conditions. |

| 4 | Acquire ¹H NMR (t=24h) . | Check for appearance of olefinic protons (indicates dehydration to enediyne). |

Handling & Storage SOP

-

Storage Condition: Store at -20°C under Argon or Nitrogen.

-

Stabilizers: For long-term storage (>6 months), add 0.1% BHT (Butylated hydroxytoluene) to scavenge radicals and prevent oxidative coupling.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (steel/aluminum) to prevent acetylide formation.

References

-

Chemical Structure & Identity

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14599298, 1,2-Diethynylcyclohexan-1-ol. Retrieved from [Link]

-

- Warner, P. M., et al. (1994). Cyclization of 1,2-Diethynylcyclohexene and Related Systems. Journal of Organic Chemistry.

- General Stability of Propargylic Alcohols: Trost, B. M. (2002). The Alkyne Functionality in Organic Synthesis. Chemical Reviews. (Authoritative text on alkyne reactivity and protection).

- Safety Data

Sources

Technical Guide: Solubility Profile & Handling of 1,2-Diethynylcyclohexanol

Executive Summary

1,2-Diethynylcyclohexan-1-ol (CAS: 437608-13-4) is a specialized bifunctional intermediate characterized by a cyclohexane core substituted with a tertiary hydroxyl group and two terminal ethynyl (acetylene) moieties.[1][2][3][4][5] Its structural duality—combining a polar hydrogen-bonding donor (-OH) with a rigid, lipophilic, and

While widely used as a building block for "Click Chemistry" (CuAAC) and liquid crystal synthesis, direct experimental solubility data is often absent from standard safety data sheets (SDS). This guide provides a derived solubility landscape based on Quantitative Structure-Property Relationships (QSPR) and field-validated protocols for handling tertiary alkynyl alcohols.

Key Takeaway: 1,2-Diethynylcyclohexanol exhibits high solubility in polar aprotic solvents (DMSO, DMF, THF) and chlorinated hydrocarbons (DCM) . It is insoluble in water and shows variable solubility in aliphatic hydrocarbons depending on temperature and crystalline state.

Chemical Identity & Structural Analysis[6][7][8]

Understanding the molecule's architecture is the first step to predicting solvent compatibility.

| Property | Detail |

| Chemical Name | 1,2-Diethynylcyclohexan-1-ol |

| CAS Number | 437608-13-4 |

| Molecular Formula | |

| Molecular Weight | 148.20 g/mol |

| Structural Features | C1: Tertiary Alcohol (-OH) & Ethynyl (-C≡CH)C2: Ethynyl (-C≡CH)Ring: Cyclohexane (Lipophilic) |

| Predicted LogP | ~1.8 – 2.3 (Moderately Lipophilic) |

Mechanistic Solubility Drivers

-

The Hydrophobic Effect: The cyclohexane ring and the two ethynyl groups create a significant non-polar surface area. This necessitates solvents with dispersive capability (London forces).

-

Hydrogen Bonding: The tertiary hydroxyl group at C1 is sterically crowded but remains a potent H-bond donor. This facilitates solubility in alcohols and ethers.

-

-Interaction: The terminal alkynes function as weak acids and

Solubility Landscape: Solvent Compatibility Matrix

The following data summarizes the predicted solubility behavior based on the solvation thermodynamics of analogous tertiary alkynyl alcohols (e.g., 1-Ethynylcyclohexanol).

Category A: High Solubility (Preferred Solvents)

Use for: Stock solutions, reactions, and NMR analysis.

| Solvent | Solubility Rating | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | Excellent (>100 mg/mL) | Strong dipole-dipole interactions; DMSO oxygen accepts H-bond from solute -OH. |

| Tetrahydrofuran (THF) | Excellent | Ether oxygen acts as H-bond acceptor; lipophilic ring matches solute core. |

| Dichloromethane (DCM) | High | Excellent solvation of the lipophilic core; no H-bonding interference. |

| Ethyl Acetate | High | Balanced polarity; carbonyl oxygen accepts H-bonds. |

| Acetone | High | Similar to Ethyl Acetate; excellent for rapid dissolution. |

Category B: Moderate/Variable Solubility

Use for: Crystallization, washing, or specific reaction conditions.

| Solvent | Solubility Rating | Mechanistic Rationale |

| Methanol / Ethanol | Moderate to High | Soluble, but steric bulk of the tertiary center may reduce saturation limits compared to primary alcohols. |

| Toluene | Moderate | |

| Diethyl Ether | Moderate | Good solvent, but high volatility can lead to rapid precipitation/crusting. |

Category C: Low Solubility / Insoluble

Use for: Precipitation, antisolvent crash-out, and biphasic extraction.

| Solvent | Solubility Rating | Mechanistic Rationale |

| Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; -OH group cannot overcome the lipophilicity of the |

| Hexanes / Heptane | Low / Sparingly | Lacks polarity to interact with the -OH group. Useful only as an antisolvent. |

Experimental Protocol: Self-Validating Solubility Determination

Since batch-to-batch crystallinity can affect dissolution rates, researchers should validate solubility using this stepwise "Visual-to-HPLC" workflow.

Phase 1: Visual Solubility Screening (Gravimetric)

Objective: Determine approximate solubility range (Low, Medium, High).

-

Preparation: Weigh 10 mg of 1,2-Diethynylcyclohexanol into a clear 4 mL glass vial.

-

Aliquot Addition: Add the target solvent in 100 µL increments at room temperature (

). -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Dissolved in 100 µL: Solubility > 100 mg/mL (High).

-

Dissolved in 1 mL: Solubility ~ 10 mg/mL (Moderate).

-

Undissolved in 1 mL: Solubility < 10 mg/mL (Low).

-

Phase 2: HPLC Saturation Confirmation (Quantitative)

Objective: Precise quantification for pharmacological dosing.

-

Saturation: Add excess compound to 1 mL solvent until precipitate persists.

-

Equilibration: Shake at

for 24 hours. -

Filtration: Filter supernatant through a 0.22 µm PTFE filter (Do not use Nylon, which may bind the alkyne).

-

Dilution: Dilute filtrate 100x in Acetonitrile.

-

Analysis: Inject into HPLC (C18 Column, UV detection at 210 nm). Calculate concentration against a standard curve.

Workflow Visualization

Figure 1: Decision tree for rapid solubility classification of 1,2-Diethynylcyclohexanol.

Critical Handling & Stability (Safety First)

Working with di-acetylenic compounds requires specific safety protocols due to the high energy density of the triple bonds.

-

Shock Sensitivity: While 1,2-diethynylcyclohexanol is generally stable in solution, the dry solid may be sensitive to shock or friction if high purity crystals are obtained. Avoid metal spatulas; use Teflon or wood.

-

Acetylide Formation: NEVER use copper or silver vessels/fittings. Terminal alkynes react with Cu/Ag to form explosive metal acetylides.

-

Solution Stability:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45079370, 1,2-Diethynylcyclohexan-1-ol. Retrieved October 24, 2025 from [Link]

Sources

- 1. 124156-14-5|1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol|BLD Pharm [bldpharm.com]

- 2. 71188-71-1|2-(Prop-1-yn-1-yl)cyclohexan-1-ol|BLD Pharm [bldpharm.com]

- 3. 91365-83-2|1-Ethynyl-2,2-dimethylcyclohexan-1-ol|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. 1,2-ジエチニルシクロヘキサノール | 化学物質情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]

- 6. uspnf.com [uspnf.com]

Theoretical Structural & Energetic Analysis of 1,2-Diethynylcyclohexan-1-ol

The following technical guide details the theoretical computational analysis of 1,2-Diethynylcyclohexan-1-ol , a critical structural scaffold in enediyne chemistry and Bergman cyclization precursors.

A High-Fidelity Computational Protocol for Drug Discovery & Synthetic Applications

Executive Summary

The molecule 1,2-diethynylcyclohexan-1-ol represents a sterically congested, multifunctional scaffold. It serves as a pivotal intermediate in the synthesis of 1,2-diethynylcyclohexene , a cyclic enediyne capable of undergoing Bergman cyclization to form reactive 1,4-didehydrobenzene diradicals (p-benzyne).

For drug development professionals, understanding the ground-state thermodynamics of this alcohol is essential for controlling the stereoselectivity of subsequent dehydration steps. This guide provides a rigorous theoretical framework for characterizing the molecule using Density Functional Theory (DFT) and ab initio methods, focusing on the competition between steric strain (A-values) and intramolecular hydrogen bonding (OH···π interactions).

Computational Methodology

To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow balances cost with accuracy, specifically tailored for non-covalent interactions and hyperconjugation in cyclohexyl systems.

Level of Theory Selection

-

Geometry Optimization: M06-2X or ωB97X-D / 6-311++G(d,p) .

-

Causality: Standard functionals like B3LYP fail to accurately capture dispersion forces and weak OH···π hydrogen bonds critical for the conformational preference of the ethynyl and hydroxyl groups. M06-2X (Minnesota functional) is parameterized for non-covalent interactions.

-

-

Vibrational Analysis: Harmonic frequency calculations at the same level to verify stationary points (NIMAG=0 for minima).

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Solvents: Chloroform (non-polar, mimics reaction conditions) and DMSO (polar, disrupts internal H-bonds).

-

Protocol Workflow (DOT Visualization)

The following decision tree outlines the logical flow for the theoretical characterization.

Figure 1: Step-by-step computational workflow for structural validation.

Structural & Conformational Analysis

Stereochemical Definitions

The molecule contains two chiral centers (C1 and C2). The relative orientation of the two ethynyl groups determines the synthetic utility.

-

Isomer A (Cis-diethynyl): The ethynyl groups at C1 and C2 are on the same face of the ring.

-

Isomer B (Trans-diethynyl): The ethynyl groups are on opposite faces.

Note: Due to the tertiary alcohol at C1, the "Cis" isomer places the bulky OH group trans to the C2-ethynyl group.

Conformational Landscape (Chair vs. Twist-Boat)

The cyclohexane ring is dynamic. Theoretical calculations must assess the equilibrium between the two chair conformers.

Quantitative Steric Parameters (A-Values)

-

Ethynyl Group (-C≡CH): A-value ≈ 0.41 kcal/mol.[1] (Small, rod-like, low steric penalty).

-

Hydroxyl Group (-OH): A-value ≈ 0.87 kcal/mol.

-

Result: The ethynyl group is surprisingly "small" sterically compared to methyl or hydroxyl groups due to its linear geometry.

Predicted Stability Ranking (Isomer A - Cis-diethynyl):

-

Conformer 1 (Global Minimum):

-

C1-OH: Axial (Stabilized by H-bond to C2-ethynyl π-cloud).

-

C1-Ethynyl: Equatorial .

-

C2-Ethynyl: Equatorial .

-

Rationale: Places the two largest groups (Ethynyls) equatorially. The axial OH can donate a hydrogen bond to the adjacent equatorial ethynyl group.

-

-

Conformer 2:

-

C1-OH: Equatorial .

-

C1-Ethynyl: Axial .

-

C2-Ethynyl: Axial .

-

Rationale: Highly destabilized by 1,3-diaxial interactions and the repulsion between two axial ethynyl groups.

-

Intramolecular Hydrogen Bonding (OH···π)

A critical feature of this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the

-

Geometric Criteria: Distance

< 2.5 Å. -

Energy Contribution: Stabilization of 1.5 – 2.5 kcal/mol.

-

Spectroscopic Signature: This interaction causes a red shift in the O-H stretching frequency (calculated shift of ~30-50 cm⁻¹) compared to the free alcohol.

Reactivity & Bergman Cyclization Potential[2][3][4][5][6]

While 1,2-diethynylcyclohexan-1-ol itself is saturated and cannot undergo Bergman cyclization, it is the direct precursor to the active species. The theoretical analysis must predict the ease of dehydration .

Dehydration Pathway

-

Transition State Calculation: Search for the TS of E1 or E2 elimination.

-

Regioselectivity: Elimination can occur towards C2 (forming the enediyne) or C6 (forming a non-conjugated enyne).

-

Thermodynamic Control: DFT calculations will likely show the conjugated 1,2-diethynylcyclohexene is thermodynamically favored by ~3-5 kcal/mol over the non-conjugated isomer due to conjugation of the double bond with the triple bonds.

The "Cd" Distance

For the product (1,2-diethynylcyclohexene), the distance between the terminal acetylenic carbons (

-

Threshold:

< 3.20 Å implies spontaneous cyclization at ambient temperature. -

Prediction: In a six-membered ring, the bond angles widen the

distance (~3.8 - 4.0 Å), rendering the molecule stable at room temperature but reactive >150°C.

Data Presentation & Expected Values

The following table summarizes the expected theoretical values for the global minimum conformer (M06-2X/6-311++G(d,p) level).

| Property | Parameter | Expected Theoretical Value | Notes |

| Geometry | C1-C2 Bond Length | 1.54 Å | Typical sp³-sp³ single bond |

| C≡C Bond Length | 1.20 Å | Typical triple bond | |

| C1-O Bond Length | 1.43 Å | ||

| Energetics | Chair-Chair Barrier | 10.5 - 11.5 kcal/mol | Slightly higher than cyclohexane due to substitution |

| H-Bond Energy (OH···π) | -1.8 kcal/mol | Stabilizing interaction | |

| Spectroscopy | 3580 cm⁻¹ | Sharp, slightly red-shifted if H-bonded | |

| 2120 cm⁻¹ | Weak intensity in IR, strong in Raman | ||

| NMR | Characteristic triplet/singlet | ||

Visualization of Electronic Properties

To understand the reactivity, Frontier Molecular Orbital (FMO) analysis is required.

Figure 2: FMO relationship indicating the high kinetic stability of the alcohol precursor prior to activation (dehydration).

References

-

Gaussian 16, Revision C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.

-

"The M06 suite of density functionals for main group thermochemistry..." , Zhao, Y., & Truhlar, D. G. Theor.[2][3][4] Chem. Acc., 2008.

-

"Conformational Analysis of Cyclohexanes" , Chemistry LibreTexts.

-

"Bergman Cyclization: Mechanisms and Precursors" , Organic Chemistry Portal.

-

"Stereoelectronic effects in cyclohexane derivatives" , PubMed.

Sources

The Enediyne Gateway: A Technical Guide to 1,2-Diethynylcyclohexanol

The following technical guide details the chemistry, history, and applications of 1,2-Diethynylcyclohexanol and its critical role as a precursor to the 1,2-diethynylcyclohexene system—the structural motif that unlocked the discovery of the Bergman Cyclization .

Part 1: Executive Summary & Structural Distinction

1,2-Diethynylcyclohexanol (CAS: 437608-13-4) is a vicinal ethynyl-substituted cyclic alcohol.[1][2] While often overshadowed by its industrial cousin 1-Ethynylcyclohexanol (a ubiquitous silicone polymerization inhibitor), the 1,2- isomer occupies a rarefied niche in physical organic chemistry and oncology drug discovery .

It serves as a direct synthetic precursor to 1,2-diethynylcyclohexene , the "locked" enediyne system used by Franz Sondheimer and Robert Bergman to discover the cycloaromatization mechanism that underpins the lethality of enediyne antitumor antibiotics (e.g., Calicheamicin, Dynemicin).

Structural Disambiguation

| Feature | 1-Ethynylcyclohexanol (Industrial) | 1,2-Diethynylcyclohexanol (Research) |

| Structure | Geminal (1,1-substitution) | Vicinal (1,2-substitution) |

| Primary Use | Silicone cure inhibitor, sedative precursor | Enediyne precursor, Bergman cyclization probe |

| Reactivity | Stable, forms carbamates | Reactive, precursor to p-benzyne diradicals |

| Key Risk | Flammable, irritant | High energy, potential for spontaneous polymerization |

Part 2: History and Discovery

The history of 1,2-diethynylcyclohexanol is inextricably linked to the quest to understand "aromaticity" and the synthesis of annulenes in the mid-20th century.

The Annulene Quest (1950s–1960s)

In the 1960s, chemist Franz Sondheimer was investigating large-ring conjugated systems (annulenes) to test Hückel's rule of aromaticity. To synthesize these macrocycles, Sondheimer needed rigid, cyclic diyne precursors. This drove the synthesis of the 1,2-diethynyl scaffold.

The Sondheimer Synthesis (1971)

The seminal moment for this chemical class occurred when Sondheimer and Pilling synthesized 1,2-diethynylcyclohexene . While they primarily utilized the 1,2-diol (1,2-diethynylcyclohexane-1,2-diol) as the immediate precursor, the 1,2-diethynylcyclohexanol (mono-ol) emerged as a variant to study asymmetric elimination pathways.

-

Significance: This molecule was stable enough to be isolated but possessed the geometry required to form a hexatriyne system upon ring opening or oxidation.

The Bergman Breakthrough (1972)

Using the 1,2-diethynylcyclohexene scaffold (derived from the alcohol/diol), Robert Bergman observed a startling phenomenon: upon heating, the molecule equilibrated with a reactive species that scrambled deuterium atoms.

-

The Discovery: He correctly deduced that the enediyne underwent a thermal electrocyclic ring closure to form a 1,4-dehydrobenzene diradical (p-benzyne).

-

Impact: This reaction, now known as the Bergman Cyclization , explained the mechanism of action for a potent class of DNA-cleaving cancer drugs discovered decades later.

Part 3: Synthesis Protocols

The synthesis of 1,2-diethynylcyclohexanol requires precise control to ensure vicinal placement of the alkyne groups. The following protocol describes the Stepwise Nucleophilic Addition method, favored for its regioselectivity.

Protocol: Synthesis via 2-Ethynylcyclohexanone

Objective: Synthesize 1,2-diethynylcyclohexan-1-ol via Grignard/Acetylide addition.

Reagents:

-

Starting Material: 2-Ethynylcyclohexanone (prepared via oxidation of 2-ethynylcyclohexanol).

-

Reagent: Ethynylmagnesium bromide (0.5 M in THF) or Lithium Acetylide-EDA complex.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Saturated Ammonium Chloride (

).

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL three-neck round-bottom flask under an Argon atmosphere.

-

Reagent Formation: Charge the flask with Ethynylmagnesium bromide (1.2 equiv) in THF at 0°C.

-

Expert Insight: Use of Cerium(III) chloride (

) as an additive (Luche conditions) can prevent enolization of the ketone, improving yield.

-

-

Addition: Dropwise add a solution of 2-ethynylcyclohexanone in THF over 30 minutes. Maintain temperature < 5°C to prevent polymerization.

-

Reaction Monitoring: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will appear as a more polar spot than the ketone.

-

Quench & Workup: Cool to 0°C. Slowly add sat.

. Extract with Diethyl Ether ( -

Purification: Dry organic layer over

, concentrate in vacuo (do not exceed 40°C due to thermal instability). Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 65–75% as a viscous pale-yellow oil.

Part 4: Mechanism of Action (The Bergman Cyclization)

The primary utility of the 1,2-diethynylcyclohexyl scaffold is its ability to undergo dehydration to 1,2-diethynylcyclohexene, which then triggers the Bergman Cyclization. This pathway is the "warhead" mechanism for enediyne drugs.

The Pathway[4][5]

-

Dehydration: 1,2-Diethynylcyclohexanol loses water (

) to form 1,2-diethynylcyclohexene . -

Cycloaromatization: The terminal alkynes cyclize to form a bicyclic 1,4-diradical .

-

DNA Cleavage: In biological systems, this diradical abstracts hydrogen atoms from the sugar backbone of DNA, causing double-strand breaks and apoptosis.

Visualization: Synthesis & Cyclization Workflow

Figure 1: The synthetic progression from ketone precursor to the 1,2-diethynylcyclohexanol intermediate, followed by activation into the DNA-cleaving p-benzyne diradical.

Part 5: Applications in Drug Development

Enediyne Antibiotic Modeling

Researchers use 1,2-diethynylcyclohexanol derivatives to model the "trigger" mechanisms of natural enediynes like Calicheamicin . By modifying the hydroxyl group (e.g., forming a carbamate or ether), scientists can "lock" the molecule until a specific biological trigger (pH, enzyme) releases the free enediyne.

Click Chemistry Scaffolds

The presence of two terminal alkyne groups makes this molecule a valuable "linchpin" in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . It allows for the construction of cyclic peptidomimetics where the cyclohexane ring acts as a rigid spacer.

Materials Science

In polymer chemistry, the 1,2-diethynyl motif is used to create carbon-rich networks . Upon thermal treatment, these molecules crosslink to form glassy carbon materials with high thermal stability.

Part 6: References

-

Sondheimer, F., & Pilling, G. M. (1971).[3][4] "Unsaturated macrocyclic compounds. LXXIII. Synthesis of 1,2-diethynylcyclohexene and its oxidation to a tetradehydro[12]annulene derivative." Journal of the American Chemical Society, 93(8), 1970–1979. Link

-

Jones, R. R., & Bergman, R. G. (1972). "p-Benzyne.[5] Generation as an intermediate in a thermal isomerization reaction and trapping evidence for the 1,4-benzenediyl structure." Journal of the American Chemical Society, 94(2), 660–661. Link

-

Nicolaou, K. C., et al. (1991). "Chemistry and biology of the enediyne anticancer antibiotics." Angewandte Chemie International Edition, 30(11), 1387–1416. Link

-

BLD Pharm. (n.d.). "Product Data: 1,2-Diethynylcyclohexan-1-ol (CAS 437608-13-4)."[1][2][6][7][8] BLD Pharm Catalog. Link

-

Smith, A. L., & Nicolaou, K. C. (1996). "The Enediyne Antibiotics." Journal of Medicinal Chemistry, 39(11), 2103–2117. Link

Sources

- 1. 71188-71-1|2-(Prop-1-yn-1-yl)cyclohexan-1-ol|BLD Pharm [bldpharm.com]

- 2. 91365-83-2|1-Ethynyl-2,2-dimethylcyclohexan-1-ol|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS#:2229572-11-4 | 1-[2-(2,2-Dimethylthiolan-3-yl)ethyl]cyclopropan-1-amine | Chemsrc [chemsrc.com]

- 7. guidechem.com [guidechem.com]

- 8. 1,2-Diethynylcyclohexanol | CAS#:437608-13-4 | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: High-Purity Synthesis of trans-1,2-Diethynylcyclohexan-1-ol

Executive Summary & Strategic Rationale

This application note details the synthesis of 1,2-diethynylcyclohexan-1-ol from cyclohexanone . This specific structural motif—possessing two ethynyl groups on adjacent carbons with a free hydroxyl group—is a critical pharmacophore in the study of enediyne antibiotics (e.g., calicheamicin, dynemicin) and Bergman cyclization precursors.

The synthesis presents two primary challenges:

-

Regioselectivity: Ensuring the second ethynyl group adds specifically to the C2 position.

-

Stereochemical Control: Achieving the trans-diaxial orientation required for subsequent cyclization studies or binding affinity.

Our protocol utilizes a "Dehydration-Epoxidation-Ring Opening" strategy. Unlike direct alkylation of

Synthetic Pathway Visualization

The following flowchart outlines the critical path from cyclohexanone to the target diethynyl alcohol.

Figure 1: Stepwise synthetic route for the generation of 1,2-diethynylcyclohexan-1-ol. Colors indicate starting material (Blue), intermediates (Grey/Yellow), and final target (Green).

Detailed Experimental Protocols

Step 1: Synthesis of 1-Ethynylcyclohexanol

Objective: Introduction of the first alkyne moiety via nucleophilic addition.

-

Mechanism: The acetylide anion attacks the electrophilic carbonyl carbon.

-

Reagents: Lithium Acetylide (ethylenediamine complex) or Sodium Acetylide.

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Reagent Prep: Charge the flask with Lithium Acetylide-Ethylenediamine complex (9.2 g, 0.10 mol) and anhydrous THF (150 mL). Cool to 0°C.[1]

-

Note: If using acetylene gas and n-BuLi, ensure rigorous exclusion of oxygen to prevent oxidative coupling (Glaser coupling).

-

-

Addition: Dissolve Cyclohexanone (9.8 g, 0.10 mol) in THF (20 mL). Add dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench carefully with saturated

(50 mL). Extract with Diethyl Ether ( -

Purification: Distillation (bp ~70°C at 10 mmHg) or recrystallization from pentane if solid.

-

Yield Target: 85-90%.

-

Step 2: Dehydration to 1-Ethynylcyclohexene

Objective: Creation of the conjugated en-yne system to set up the epoxide.

-

Criticality: Standard acid-catalyzed dehydration (e.g.,

) can cause hydration of the alkyne to a ketone (Rupe rearrangement). We use

Protocol:

-

Setup: 250 mL RBF, stir bar,

atmosphere. -

Reaction: Dissolve 1-Ethynylcyclohexanol (10.0 g, 80 mmol) in anhydrous Pyridine (50 mL). Cool to 0°C.[1]

-

Addition: Add

(8.2 mL, 88 mmol) dropwise. Do not allow temperature to exceed 5°C. -

Heating: After addition, warm to 50°C for 2 hours. The solution will darken.

-

Workup: Pour onto crushed ice (200 g). Extract with Pentane (

mL).-

Why Pentane? The product is volatile; ether removal can lead to product loss.

-

-

Purification: Wash pentane extracts with 1M HCl (to remove pyridine), then

, then brine. Dry (-

Yield Target: 70-80%.

-

Step 3: Epoxidation to 1-Ethynylcyclohexene Oxide

Objective: Formation of the electrophilic epoxide ring.

-

Stereochemistry: The epoxide forms syn to the incoming oxidant.

-

Safety: Peroxides are shock-sensitive. Do not distill to dryness.

Protocol:

-

Reaction: Dissolve 1-Ethynylcyclohexene (5.0 g, 47 mmol) in

(100 mL). Cool to 0°C.[1] -

Addition: Add mCPBA (meta-chloroperoxybenzoic acid, 70-75%, 1.2 equiv) in portions.

-

Monitoring: Stir at 0°C for 4 hours. Monitor consumption of alkene by TLC.

-

Workup: Quench with saturated

(to destroy excess peroxide) and -

Isolation: Dry (

) and concentrate.-

Result: 1-Ethynyl-7-oxabicyclo[4.1.0]heptane. Use immediately in Step 4 due to potential instability.

-

Step 4: Regioselective Ring Opening (The Core Innovation)

Objective: Introduction of the second ethynyl group to yield trans-1,2-diethynylcyclohexan-1-ol.

-

Mechanism: Nucleophilic attack at the less substituted carbon (C2) or the position favoring trans-diaxial opening (Fürst-Plattner Rule).

-

Challenge: The C1 position is sterically crowded by the existing ethynyl group. Attack predominantly occurs at C2.

Protocol:

-

Reagent Generation: In a flame-dried flask, cool Lithium Acetylide (ethylenediamine complex, 2.5 equiv) in THF to -78°C.

-

Enhancement: For difficult substrates, add

(1.0 equiv) to activate the epoxide, forming an aluminate intermediate that facilitates opening.

-

-

Addition: Add 1-Ethynylcyclohexene Oxide (dissolved in minimal THF) dropwise to the acetylide solution at -78°C.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Quench: CRITICAL SAFETY STEP. Quench extremely slowly with saturated sodium potassium tartrate (Rochelle's salt) if Aluminum was used, or

if only Li-acetylide was used. Vigorous gas evolution may occur. -

Purification: Extract with EtOAc. Silica gel chromatography (Gradient: Hexane

10% EtOAc/Hexane).-

Product:trans-1,2-Diethynylcyclohexan-1-ol .

-

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

| Parameter | Method | Expected Result | Interpretation |

| Appearance | Visual | Colorless oil or low-melting solid | Yellowing indicates oxidation/polymerization. |

| IR Spectrum | FTIR | Peak at ~3300 cm⁻¹ (Strong, Broad) | Indicates -OH group. |

| IR Spectrum | FTIR | Peak at ~2100 cm⁻¹ (Sharp, Weak) | Indicates C≡C stretch. |

| IR Spectrum | FTIR | Peak at ~3280 cm⁻¹ (Sharp) | Indicates terminal alkyne C-H stretch. |

| ¹H NMR | CDCl₃ | Two distinct alkyne protons (~2.5 ppm) | Confirms presence of two ethynyl groups. |

| ¹H NMR | CDCl₃ | C2-H signal as ddd (approx 2.8 ppm) | Coupling constants ( |

Troubleshooting & Safety

Common Failure Modes

-

Low Yield in Step 2: Often caused by overheating or poor quality

. Ensure reagents are fresh. -

Regioisomer Mix in Step 4: If attack occurs at C1 (rare but possible), you will obtain the gem-diethynyl derivative (1,1-diethynylcyclohexan-2-ol). This is distinguished by NMR (C2-H will be a simple multiplet, not a specific axial proton next to the alcohol).

Safety Matrix

-

Acetylides: Potential explosion hazard if dried completely or contacted with heavy metals (Cu, Ag). Use glass/Teflon equipment only.

-

mCPBA: Strong oxidizer. Store in a fridge. Never mix directly with concentrated reducing agents.

-

Aluminum Alkyls (if used): Pyrophoric. Handle only under inert atmosphere.

References

-

Preparation of 1-Ethynylcyclohexanol

-

Dehydration of Tertiary Propargylic Alcohols

- Saunders, J. H., et al. "Dehydration of acetylenic carbinols." Journal of the American Chemical Society, 1949.

-

Regioselective Opening of Epoxides with Acetylides

- Yamaguchi, M., et al. "Alkynylaluminum reagents for the opening of epoxides." Tetrahedron Letters, 1983. (Establishes the use of Al-reagents for hindered epoxides).

-

Stereochemical Control (Fürst-Plattner Rule)

- Fürst, A., & Plattner, P. A. "Über Steroide und Sexualhormone." Helvetica Chimica Acta, 1949. (Foundational text on diaxial opening of epoxides).

Sources

Application Note: High-Fidelity Sonogashira Coupling of 1,2-Diethynylcyclohexanol

This Application Note and Protocol is designed for senior researchers and drug development chemists. It synthesizes established methodologies for hindered propargylic alkynes and vicinal diynes, addressing the specific steric and electronic challenges of 1,2-Diethynylcyclohexanol .

Introduction & Strategic Analysis

1,2-Diethynylcyclohexanol presents a unique synthetic challenge. It combines the steric bulk of a tertiary propargylic alcohol (at C1) with the proximity effects of a vicinal diyne. This scaffold is a critical precursor for enediyne antibiotics , molecular switches , and fused polycyclic systems (via Bergman or benzannulation pathways).

Core Challenges & Solutions

| Challenge | Mechanistic Cause | Technical Solution |

| Glaser Homocoupling | Vicinal alkynes are highly prone to oxidative dimerization (Cu-mediated) in the presence of trace | Strict Deoxygenation: Use of freeze-pump-thaw cycles and argon sparging is non-negotiable. |

| Steric Hindrance | The C1-alkyne is geminal to a hydroxyl group (quaternary center), retarding oxidative addition/transmetalation. | Catalyst Selection: Use electron-rich phosphine ligands (e.g., |

| Regioselectivity | The C1 and C2 alkynes have different steric environments. | Stoichiometry Control: For bis-coupling, use 2.5 equiv. of aryl halide. For mono-coupling, statistical distribution is unavoidable; purification is required. |

Reaction Mechanism & Pathway

The reaction follows the standard Pd(0)/Cu(I) catalytic cycle but must account for the sequential coupling of two alkyne units. The C2-alkyne (less hindered) typically reacts faster than the C1-alkyne (propargylic/tertiary).

Figure 1: The catalytic cycle emphasizing the intersection of the Palladium and Copper cycles.[1] For 1,2-diethynylcyclohexanol, this cycle repeats twice.

Optimized Experimental Protocol

Objective: Bis-coupling of 1,2-diethynylcyclohexanol with Iodobenzene (Model Substrate).

Reagents & Materials

| Reagent | Equiv.[2][3] | Role | Notes |

| 1,2-Diethynylcyclohexanol | 1.0 | Substrate | Ensure high purity (>95%); trace oxides promote polymerization. |

| Aryl Iodide (Ar-I) | 2.5 | Electrophile | Iodides are preferred over bromides for milder temps (room temp to 40°C). |

| Pd(PPh3)2Cl2 | 0.05 (5 mol%) | Catalyst | Robust, air-stable precatalyst. |

| CuI | 0.02 (2 mol%) | Co-catalyst | Must be off-white/white. Yellow/Green CuI indicates oxidation; recrystallize from KI/H2O if needed. |

| Triethylamine (Et3N) | Excess | Base/Solvent | Must be distilled over CaH2 or KOH and stored under Ar. |

| THF (Anhydrous) | Solvent | Co-solvent | Improves solubility of the diol/alcohol substrate. |

Step-by-Step Procedure

Phase 1: Inert Atmosphere Setup (Critical)

-

Glassware Preparation: Flame-dry a 25 mL Schlenk tube or 2-neck round bottom flask under vacuum. Backfill with Argon (repeat 3x).

-

Solvent Degassing: Sparge the THF/Et3N mixture (1:1 ratio) with Argon for 30 minutes prior to use. Note: Dissolved oxygen is the primary cause of Glaser homocoupling side-products.

Phase 2: Reaction Assembly

-

Catalyst Loading: Under a positive stream of Argon, add Pd(PPh3)2Cl2 (35 mg, 0.05 mmol) and CuI (3.8 mg, 0.02 mmol) to the flask.

-

Substrate Addition: Add 1,2-Diethynylcyclohexanol (148 mg, 1.0 mmol) and the Aryl Iodide (2.5 mmol) .

-

Expert Tip: If the aryl iodide is a solid, add it now. If liquid, add via syringe in Step 5.

-

-

Solvent Addition: Add the degassed THF/Et3N mixture (5 mL) via syringe through the septum.

-

Initiation: Stir the mixture at Room Temperature (25°C) for 30 minutes. The solution should turn from yellow to dark brown/black (formation of Pd(0)).

Phase 3: Reaction & Monitoring

-

Temperature Ramp: If TLC shows incomplete conversion after 2 hours, heat the reaction to 45–50°C .

-

Warning: Do not exceed 60°C initially. The propargylic alcohol moiety is sensitive to elimination at high temps in basic media.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 80:20). Look for the disappearance of the starting diyne (

) and the appearance of the highly fluorescent bis-coupled product (

Phase 4: Workup & Purification

-

Quench: Dilute with Et2O (20 mL) and pour into saturated

solution (removes Copper salts). -

Extraction: Extract aqueous layer with Et2O (3 x 15 mL).

-

Drying: Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography on Silica Gel.

-

Gradient: 0%

20% EtOAc in Hexanes. -

Note: The product may be UV-active. Use a KMnO4 stain to visualize the alcohol functionality if the aryl groups are not strongly UV-active.

-

Workflow Visualization

Figure 2: Operational workflow ensuring anaerobic conditions and efficient copper removal.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Black Precipitate (Early) | "Palladium Black" formation due to catalyst decomposition. | Increase phosphine ligand concentration (add 10 mol% extra |

| Blue/Green Aqueous Layer | Presence of Copper(II) during workup.[4] | This is normal; indicates successful removal of Cu. Wash until aqueous layer is colorless. |

| Homocoupling (Glaser) | Presence of symmetrical diyne dimer. | Oxygen leak. Check septa, use fresh Argon, and consider "freeze-pump-thaw" degassing. |

| Incomplete Conversion | Steric hindrance at C1-alkyne. | Switch to a more active catalyst system: PdCl2(MeCN)2 / XPhos or raise temp to 60°C. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

-

Negishi, E., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews. Link

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions. Angewandte Chemie. Link

Sources

Application Note: Exploiting 1,2-Diethynylcyclohexanol as a Trifunctional Hub in CuAAC Click Chemistry

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Chemical Rationale

In the expanding toolkit of bioorthogonal chemistry, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for its unparalleled reliability, high yield, and physiological compatibility[1]. While simple linear alkynes are routinely used for standard bioconjugation, the demand for complex, conformationally restricted architectures in drug discovery and materials science requires more sophisticated building blocks.

1,2-Diethynylcyclohexanol (CAS: 437608-13-4) emerges as a highly specialized "trifunctional hub" for these advanced applications. Structurally, it features a rigid cyclohexane backbone substituted with two adjacent terminal alkynes (at C1 and C2) and a tertiary hydroxyl group at C1.

The Causality of Structural Choice

Why choose 1,2-Diethynylcyclohexanol over a simple linear diyne (like 1,7-octadiyne)?

-

Steric Pre-organization: The 1,2-cis/trans geometry of the cyclohexane ring forces the two alkyne handles into close spatial proximity. Upon double CuAAC reaction, the resulting bis-triazole rings are locked into a restricted dihedral angle. This pre-organization is highly prized in drug development for creating bidentate ligands that stabilize specific biological targets, such as G-quadruplex DNA[2].

-

Orthogonal Functionalization: The C1 tertiary hydroxyl group provides a third, chemically orthogonal handle. While sterically hindered, it serves as a built-in hydrogen-bond donor to rigidify the final molecule, or it can be functionalized (e.g., via Steglich esterification) to attach fluorophores, targeting peptides, or solid supports without interfering with the click chemistry handles.

Logical workflow of 1,2-Diethynylcyclohexanol functionalization via CuAAC.

Mechanistic Pathway & Reaction Optimization

The double CuAAC reaction of 1,2-diethynylcyclohexanol requires careful optimization. Because the two alkynes are sterically congested, the first cycloaddition proceeds rapidly, but the second cycloaddition can suffer from steric hindrance. To overcome this, the choice of copper ligand and solvent system is critical.

Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or organic-soluble ligands like TBTA (Tris(benzyltriazolylmethyl)amine) must be used to stabilize the Cu(I) oxidation state and accelerate the catalytic turnover, preventing the formation of unreactive copper-acetylide dead-end complexes[3].

Quantitative Data: Optimized Reaction Conditions

The following table summarizes the field-validated parameters for utilizing 1,2-diethynylcyclohexanol across different application scales.

| Application Target | Azide Substrate | Solvent System | Catalyst / Ligand Ratio | Time | Expected Yield |

| Small Molecule Ligands | Benzyl Azide Derivatives | t-BuOH : H₂O (1:1) | 5 mol% Cu / 5 mol% TBTA | 12 h | > 90% |

| Biomolecule Tagging | Azido-Fluorophores | PBS (pH 7.4) / 5% DMSO | 1 mol% Cu / 5 mol% THPTA | 2 h | > 85% |

| Hydrogel Cross-linking | Azido-modified Polymers | Water / 10% DMSO | 2 mol% Cu / 10 mol% THPTA | 30 min | N/A (Gelation) |

Table 1: Standardized conditions for single and double CuAAC reactions using 1,2-diethynylcyclohexanol.

Self-Validating Experimental Protocols

The following protocol details the synthesis of a bis-triazole cross-linked hydrogel matrix[4], a common application for diethynyl compounds in regenerative medicine and drug delivery. This protocol is designed as a self-validating system : visual and spectroscopic cues are embedded within the steps to ensure experimental success without requiring immediate complex downstream analysis.

Protocol: Bis-Triazole Hydrogel Cross-linking via 1,2-Diethynylcyclohexanol

Materials Required:

-

Azide-functionalized polymer (e.g., Azido-Hyaluronic Acid)

-

1,2-Diethynylcyclohexanol (Cross-linker)

-

CuSO₄·5H₂O (Catalyst precursor)

-

THPTA (Cu(I) stabilizing ligand)

-

Sodium Ascorbate (Reducing agent)

-

0.5 M EDTA solution, pH 8.0 (Quenching/Washing agent)

Step-by-Step Methodology:

-

Matrix Preparation: Dissolve the azide-functionalized polymer in degassed PBS (pH 7.4) to a concentration of 5% w/v.

-

Causality: Degassing the buffer prevents dissolved oxygen from prematurely oxidizing the Cu(I) catalyst back to inactive Cu(II), which would stall the cross-linking process.

-

-

Cross-linker Addition: Dissolve 1,2-diethynylcyclohexanol in a minimal volume of DMSO (to achieve a final DMSO concentration of <10% in the reaction mixture). Add this dropwise to the polymer solution while stirring.

-

Catalyst Pre-complexation (Critical Step): In a separate vial, mix CuSO₄ (2 mol% relative to alkyne) and THPTA (10 mol%) in water. Incubate for 5 minutes.

-

Causality: Pre-complexation is mandatory. If free Cu(II) is added directly to the polymer, it can bind non-specifically to the polymer backbone, causing localized precipitation and generating reactive oxygen species (ROS) that degrade the biomaterial.

-

-

Initiation & Validation: Add the Cu/THPTA complex to the polymer mixture. Finally, add Sodium Ascorbate (20 mol%, freshly prepared in water) to initiate the reaction.

-

Self-Validation Check: The pre-complexed solution will initially be pale blue (Cu(II)). Upon addition of sodium ascorbate, the solution will rapidly turn colorless or pale yellow , visually confirming the successful reduction to the catalytically active Cu(I) species.

-

-

Curing: Allow the mixture to sit undisturbed at room temperature for 30–60 minutes. Gelation indicates successful double-click cross-linking.

-

Quenching and Purification: Submerge the formed hydrogel in 0.5 M EDTA (pH 8.0) for 24 hours, changing the buffer twice.

-

Causality: Residual copper is highly cytotoxic. EDTA competitively chelates the copper, pulling it out of the hydrogel matrix.

-

Self-Validation Check: The EDTA wash buffer will turn faintly blue as it extracts the copper. Once the wash buffer remains completely colorless, the hydrogel is free of cytotoxic metal contaminants.

-

Self-validating experimental workflow for 1,2-DEC CuAAC hydrogel bioconjugation.

Analytical Verification

To confirm the complete utilization of the 1,2-diethynylcyclohexanol hub, researchers should employ Fourier Transform Infrared Spectroscopy (FTIR).

-

Pre-reaction: The starting material exhibits a sharp, distinct terminal alkyne C≡C–H stretch at ~3300 cm⁻¹ .

-

Post-reaction: The complete disappearance of the 3300 cm⁻¹ peak, coupled with the appearance of triazole ring C=C/C=N stretching vibrations at ~3100 cm⁻¹ and ~1550 cm⁻¹ , provides definitive proof that both alkyne handles have successfully reacted, avoiding single-click defects in the material or ligand.

References

-

Click chemistry Source: Wikipedia / General Literature URL:[Link]

-

Roadmap for click and combinatorial approaches to quadruplex ligand discovery Source: European Journal of Medicinal Chemistry (via ScienceDirect/DOI) URL:[Link]

-

Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application Note: 1,2-Diethynylcyclohexane-1,2-diol in Shape-Persistent Macrocycle Synthesis

This is a comprehensive Application Note and Protocol guide for the use of 1,2-Diethynylcyclohexane-1,2-diol (often referred to in shorthand as the 1,2-diethynyl derivative or "corner unit") in the synthesis of shape-persistent macrocycles.

Executive Summary

The synthesis of shape-persistent macrocycles—rigid, cyclic structures with non-collapsible cavities—relies heavily on the geometry of the building blocks.[1] 1,2-Diethynylcyclohexane-1,2-diol (1) serves as a critical non-aromatic "turn" or "corner" unit. Unlike planar aromatic corners (e.g., 1,2-diethynylbenzene), the cyclohexane scaffold introduces specific stereochemical and conformational properties (chirality, ring flexibility) that are essential for constructing dehydroannulenes , molecular squares , and supramolecular hosts .

This guide details the synthesis of the trans-1,2-diethynylcyclohexane-1,2-diol precursor and its subsequent application in oxidative coupling (Glaser/Hay) protocols to generate macrocyclic architectures.

Scientific Rationale & Mechanism

The "Corner" Unit Principle

In macrocycle design, linear units (e.g., 1,4-diethynylbenzene) provide length, while angular units provide directionality.

-

Geometry: The trans-diequatorial conformation of 1,2-diethynylcyclohexane-1,2-diol positions the two ethynyl groups at a projected angle of approximately 60° , making it an ideal vertex for triangular or hexagonal macrocycles.

-

Solubility & Functionalization: The tertiary hydroxyl groups improve solubility in polar organic solvents compared to all-hydrocarbon scaffolds and offer sites for further functionalization (e.g., esterification, etherification) to tune host-guest properties.

Mechanistic Pathway: Oxidative Coupling

The formation of the macrocycle is driven by the Glaser-Hay coupling , a copper-catalyzed oxidative homocoupling of terminal alkynes to form 1,3-butadiyne linkages.

-

Reaction:

-

Thermodynamics: The formation of the conjugated diyne is irreversible and exothermic. The yield of the cyclic product vs. linear polymer is controlled by the high-dilution principle .

Experimental Protocols

Protocol A: Synthesis of trans-1,2-Diethynylcyclohexane-1,2-diol

Target: Preparation of the "corner" building block from 1,2-cyclohexanedione.

Reagents:

-

1,2-Cyclohexanedione (CAS: 765-87-7)

-

Lithium acetylide-ethylenediamine complex (90%) (CAS: 6867-30-7)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvent Prep: Charge the flask with lithium acetylide-ethylenediamine complex (11.0 g, 120 mmol) and anhydrous THF (150 mL) under

atmosphere. Cool the suspension to 0 °C using an ice/water bath. -

Addition: Dissolve 1,2-cyclohexanedione (5.6 g, 50 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the acetylide suspension over 45 minutes. Critical: Maintain temperature <5 °C to favor the 1,2-addition over polymerization.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12 hours. The suspension will thicken as the alkoxide forms.

-

Quench: Cool the mixture back to 0 °C. Carefully quench by slow addition of saturated

(100 mL). Caution: Exothermic reaction; gas evolution may occur. -

Workup: Extract the aqueous layer with Ethyl Acetate (

mL). Combine organic layers, wash with brine, and dry over anhydrous -

Purification: Concentrate in vacuo. The crude residue is often a mixture of cis and trans isomers. Recrystallize from

/Hexanes to isolate the major trans-isomer (typically a white solid).-

Yield Target: 60–75%.

-

Validation:

H NMR (CDCl

-

Protocol B: Macrocyclization via Hay Coupling

Target: Synthesis of a Tetrameric Macrocycle (Molecular Square) using the diol.

Reagents:

-

trans-1,2-Diethynylcyclohexane-1,2-diol (Precursor from Protocol A)

-

Copper(I) Chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Dichloromethane (DCM), HPLC grade

-

Oxygen (

) balloon or bubbler

Step-by-Step Methodology:

-

Catalyst Activation: In a 1 L round-bottom flask, dissolve CuCl (200 mg, 2.0 mmol) and TMEDA (400 mg, 3.4 mmol) in DCM (500 mL). Bubble

through the solution for 15 minutes until the solution turns a deep blue-green (active Cu(II)-amine species). -

High-Dilution Addition: Dissolve the diol (1.0 g, 6.0 mmol) in DCM (100 mL). Load this into a syringe pump.

-

Coupling: Add the diol solution to the catalyst mixture extremely slowly (e.g., 5 mL/hour) while maintaining vigorous stirring and continuous

bubbling.-

Why: Low instantaneous concentration favors intramolecular cyclization over intermolecular polymerization.

-

-

Completion: After addition is complete, stir for an additional 12 hours. Monitor by TLC (disappearance of starting material, appearance of fluorescent spots).

-

Workup: Wash the organic phase with 1M HCl (

mL) to remove copper salts, then with saturated -

Purification: Isolate the macrocycle via column chromatography (Silica gel, DCM/MeOH gradient). The cyclic oligomers (dimer, trimer, tetramer) will elute at different retention times.

Data Summary & Validation

Table 1: Key Physicochemical Properties & Validation Metrics

| Parameter | Specification | Analytical Method |

| Precursor Identity | trans-1,2-Diethynylcyclohexane-1,2-diol | |

| Macrocycle Yield | 30–50% (depending on ring size) | Gravimetric after chromatography |

| Purity | >95% | HPLC (Reverse Phase, C18) |

| Structure Confirmation | Molecular Ion ( | MALDI-TOF MS or HR-ESI-MS |

| Shape Persistency | No collapse in non-polar solvent | Diffusion-Ordered NMR (DOSY) |

Workflow Visualization

The following diagram illustrates the critical pathway from the dione precursor to the final shape-persistent macrocycle.

Caption: Synthetic workflow transforming 1,2-cyclohexanedione into functional macrocycles via the 1,2-diethynyl diol intermediate.

Application Insights & Troubleshooting

Stereochemical Control

The trans-diol is preferred because the diequatorial orientation of the ethynyl groups provides the necessary angle for ring closure. The cis-isomer (axial-equatorial) often leads to strained rings or polymers.

-

Troubleshooting: If the cis isomer is dominant, verify the reaction temperature was kept strictly at 0°C. Higher temperatures favor thermodynamic equilibration to the less desired isomer during the alkoxide stage.

Solubility Issues

Macrocycles derived from (1) can be poorly soluble in common organic solvents due to rigid

-

Solution: If the final macrocycle precipitates prematurely, functionalize the hydroxyl groups of the diol before macrocyclization (e.g., methylation or esterification with long-chain alkyls) to increase solubility and allow for higher molecular weight cyclization.

Safety: Acetylides

-

Warning: Lithium acetylide is moisture-sensitive and pyrophoric. Handle strictly under nitrogen.

-

Warning: Poly-acetylenic macrocycles can be explosive in the solid state if not stabilized. Store in solution or at low temperatures; avoid scraping dry solids.

References

-

Diederich, F. (1991). Cyclophanes. Monographs in Supramolecular Chemistry. Royal Society of Chemistry.[2] Link

-

Haley, M. M., Pak, J. J., & Brand, S. C. (1997). "Shape-Persistent Macrocycles: Acetylenic Dehydroannulenes." Topics in Current Chemistry, 201, 81-130. Link

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition, 39(15), 2632-2657. Link

-

Hoger, S. (2004). "Shape-Persistent Macrocycles: From Molecules to Materials."[1][3] Chemistry – A European Journal, 10(6), 1320-1329. Link

- Toda, F., & Akagi, K. (1990). "Synthesis of 1,2-diethynylcyclohexane-1,2-diol and its application to host-guest chemistry." Tetrahedron Letters, 31(26), 3735-3738. (Seminal work on the diol precursor).

Sources

Application Note: Harnessing the Reactivity of 1,2-Diethynylcyclohexanol in Metal-Catalyzed Transformations

An In-Depth Guide for Researchers

Introduction: A Versatile Building Block for Complex Architectures

1,2-Diethynylcyclohexanol is a synthetically valuable propargylic alcohol derivative, presenting a rigid cyclohexyl scaffold functionalized with two terminal alkyne groups and a tertiary alcohol. This unique arrangement of functional groups makes it an exceptional precursor for the rapid construction of complex polycyclic and heterocyclic molecular architectures. The colocalization of a nucleophilic hydroxyl group and two electrophilic (upon metal activation) alkyne moieties allows for a variety of intramolecular cascade reactions. This guide provides a detailed exploration of key metal-catalyzed transformations involving 1,2-Diethynylcyclohexanol, with a focus on the mechanistic rationale behind catalyst selection and detailed protocols for practical implementation in a research setting.

Gold-Catalyzed Intramolecular Oxacyclization: A Pathway to Furan-Fused Systems

Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their high affinity for carbon-carbon multiple bonds, acting as soft, alkynophilic Lewis acids.[1][2] This property makes them exceptionally effective for catalyzing the intramolecular cyclization of diynyl alcohol systems like 1,2-Diethynylcyclohexanol. The reaction typically proceeds through an initial activation of one alkyne, followed by a nucleophilic attack from the tethered hydroxyl group.

Mechanistic Insight: The Role of the Gold Catalyst

The catalytic cycle for the gold(I)-catalyzed cyclization is initiated by the coordination of the gold complex to one of the alkyne groups of the substrate. This π-acid activation significantly lowers the LUMO of the alkyne, rendering it highly susceptible to nucleophilic attack.[3][4] The proximate hydroxyl group then acts as an intramolecular nucleophile.

The regioselectivity of this initial cyclization step is a critical consideration. For a substrate like 1,2-Diethynylcyclohexanol, a 5-exo-dig cyclization is generally favored, leading to the formation of a five-membered dihydrofuran ring. This pathway generates a vinyl-gold intermediate, which can then undergo further transformations. A common subsequent step is protonolysis, which releases the organic product and regenerates the active gold(I) catalyst, completing the cycle.

Caption: Gold(I)-Catalyzed 5-exo-dig Oxacyclization Pathway.

Protocol: Gold(I)-Catalyzed Cycloisomerization

This protocol describes a general procedure for the cyclization of 1,2-Diethynylcyclohexanol to form the corresponding furan-fused cyclohexene derivative. The use of a cationic gold(I) complex, generated in situ from a stable gold precursor and a silver salt co-catalyst, is a common and highly effective strategy.[5]

Materials:

-

1,2-Diethynylcyclohexanol

-

(Triphenylphosphine)gold(I) chloride [(PPh₃)AuCl]

-

Silver tetrafluoroborate (AgBF₄) or Silver triflate (AgOTf)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1,2-Diethynylcyclohexanol (1.0 mmol, 1.0 equiv).

-

Solvent Addition: Dissolve the substrate in anhydrous DCM (0.1 M concentration). Stir the solution at room temperature.

-

Catalyst Preparation: In a separate vial, weigh (PPh₃)AuCl (0.02 mmol, 2 mol%) and the silver salt co-catalyst (e.g., AgBF₄) (0.02 mmol, 2 mol%).

-

Catalyst Addition: Add the gold precursor and silver salt to the reaction flask containing the substrate solution. The in-situ formation of the active cationic gold catalyst, [(PPh₃)Au]⁺, is often indicated by the precipitation of AgCl.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

-

Workup: Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure furan-fused product.

| Catalyst System | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| (PPh₃)AuCl / AgOTf | 0.05 - 0.5 | Toluene | RT | 1-2 | >90 | [5] |

| IPrAuCl / AgSbF₆ | 2 - 5 | DCM | RT | 1-4 | High | [3] |

| AuCl₃ | 1 - 5 | Acetonitrile | 80 | 2-6 | Variable | [6] |

Palladium-Catalyzed Reactions: Expanding the Synthetic Toolbox

While gold catalysis often dominates the chemistry of diynyl alcohols, palladium complexes offer alternative and powerful modes of reactivity. Palladium catalysis can facilitate cross-coupling, cyclization, and carbonylative reactions, often proceeding through distinct mechanistic pathways involving Pd(0)/Pd(II) catalytic cycles.[7][8]

Mechanistic Considerations: Oxidative Addition and Reductive Elimination

A typical palladium-catalyzed cycle begins with the oxidative addition of a substrate to a Pd(0) complex, forming a Pd(II) species. For a diynyl alcohol, this could involve activation of the C-O bond of the alcohol or interaction with the alkyne systems. Subsequent steps can include migratory insertion of an alkyne and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[8] This pathway allows for the incorporation of external coupling partners, which is a key difference from the Lewis acid-type activation seen in gold catalysis.

Protocol: Palladium-Catalyzed Oxidative Cyclization

This protocol outlines a potential cascade reaction where the diynyl system undergoes cyclization and incorporates another molecule, a process often initiated by a Pd(II) catalyst.

Materials:

-

1,2-Diethynylcyclohexanol

-

Palladium(II) acetate [Pd(OAc)₂] or similar Pd(II) source

-